molecular formula C34H34N4O6S2 B11663965 4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide

4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide

Cat. No.: B11663965
M. Wt: 658.8 g/mol
InChI Key: HZMQXFNRFWGXHF-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl and amido groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-(pyrrolidine-1-sulfonyl)benzenesulfonyl chloride with appropriate amines and biphenyl derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction of the amido groups produces corresponding amines .

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amido groups enable it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride: Shares the sulfonyl functional group but lacks the biphenyl and amido components.

    N-(4’-[4-(Pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL)benzamide: Similar structure but with different functional groups.

Uniqueness

4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide is unique due to its combination of sulfonyl, amido, and biphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C34H34N4O6S2

Molecular Weight

658.8 g/mol

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[4-[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C34H34N4O6S2/c39-33(27-9-17-31(18-10-27)45(41,42)37-21-1-2-22-37)35-29-13-5-25(6-14-29)26-7-15-30(16-8-26)36-34(40)28-11-19-32(20-12-28)46(43,44)38-23-3-4-24-38/h5-20H,1-4,21-24H2,(H,35,39)(H,36,40)

InChI Key

HZMQXFNRFWGXHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6

Origin of Product

United States

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